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molecular formula C6H6O3 B3021462 4-Hydroxy-6-methyl-2-pyrone CAS No. 70254-61-4

4-Hydroxy-6-methyl-2-pyrone

Cat. No. B3021462
M. Wt: 126.11
InChI Key: NSYSSMYQPLSPOD-UHFFFAOYSA-N
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Patent
US06215016B1

Procedure details

A solution of 1-phenyl-1-trimethylsiloxyethylene (25.0 g, 130 mmol) in absolute ether (400 mL) was cooled to −78° C., and malonyl dichloride (6.40 mL, 65.0 mmol) was added dropwise to the resulting solution by using a dropping funnel. The mixture was gradually heated to room temperature, stirred at room temperature (5 to 10° C.) for 14 hours, and further stirred at 30° C. for 24 hours. The thus-produced yellow precipitate was filtered and washed with absolute ether to give the target 4-hydroxy-6-methyl-2-pyrone (8.40 g, 67%) as a yellow solid.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(C(O[Si](C)(C)C)=C)[CH:6]=CC=C[CH:2]=1.[C:14](Cl)(=[O:19])[CH2:15][C:16](Cl)=[O:17].CC[O:23]CC>>[OH:19][C:14]1[CH:2]=[C:1]([CH3:6])[O:17][C:16](=[O:23])[CH:15]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=C)O[Si](C)(C)C
Name
Quantity
400 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
6.4 mL
Type
reactant
Smiles
C(CC(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature (5 to 10° C.) for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
further stirred at 30° C. for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The thus-produced yellow precipitate was filtered
WASH
Type
WASH
Details
washed with absolute ether

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
OC1=CC(OC(=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06215016B1

Procedure details

A solution of 1-phenyl-1-trimethylsiloxyethylene (25.0 g, 130 mmol) in absolute ether (400 mL) was cooled to −78° C., and malonyl dichloride (6.40 mL, 65.0 mmol) was added dropwise to the resulting solution by using a dropping funnel. The mixture was gradually heated to room temperature, stirred at room temperature (5 to 10° C.) for 14 hours, and further stirred at 30° C. for 24 hours. The thus-produced yellow precipitate was filtered and washed with absolute ether to give the target 4-hydroxy-6-methyl-2-pyrone (8.40 g, 67%) as a yellow solid.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(C(O[Si](C)(C)C)=C)[CH:6]=CC=C[CH:2]=1.[C:14](Cl)(=[O:19])[CH2:15][C:16](Cl)=[O:17].CC[O:23]CC>>[OH:19][C:14]1[CH:2]=[C:1]([CH3:6])[O:17][C:16](=[O:23])[CH:15]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=C)O[Si](C)(C)C
Name
Quantity
400 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
6.4 mL
Type
reactant
Smiles
C(CC(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature (5 to 10° C.) for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
further stirred at 30° C. for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The thus-produced yellow precipitate was filtered
WASH
Type
WASH
Details
washed with absolute ether

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
OC1=CC(OC(=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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